N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride
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Overview
Description
N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride typically involves the alkylation of 2,5-dimethylpyrazole with butan-1-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and ligands for metal complexes.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,5-dimethylpyrazol-3-yl)methyl]methylamine
- N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylbenzimidazol-2-amine
Uniqueness
N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butan-1-amine moiety enhances its solubility and reactivity compared to other similar compounds. Additionally, its hydrochloride salt form improves its stability and ease of handling in various applications.
Properties
CAS No. |
1856062-81-1 |
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Molecular Formula |
C10H20ClN3 |
Molecular Weight |
217.74 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-4-5-6-11-8-10-7-9(2)12-13(10)3;/h7,11H,4-6,8H2,1-3H3;1H |
InChI Key |
XZJHZQCSIPFVIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=NN1C)C.Cl |
Origin of Product |
United States |
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